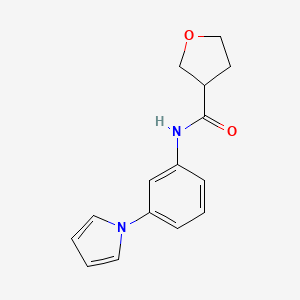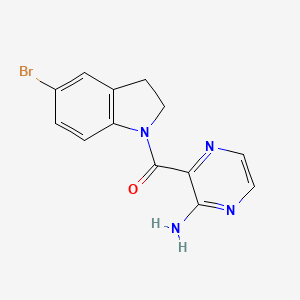![molecular formula C16H28N2O2 B7531726 4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7531726.png)
4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by a team of researchers at the University of Queensland in Australia and has since gained attention for its potential use in cancer treatment.
Wirkmechanismus
4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide binds to a specific pocket in the DNA-binding cleft of RNA polymerase I, inhibiting its activity. This leads to a reduction in ribosome biogenesis, which is necessary for cancer cell growth and proliferation. 4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide has been shown to be particularly effective in cancer cells with mutations in the p53 tumor suppressor gene.
Biochemical and Physiological Effects:
4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of ribosomal RNA in cancer cells, leading to a reduction in protein synthesis. It has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide is its specificity for RNA polymerase I transcription. This makes it a useful tool for studying the role of ribosome biogenesis in cancer cells. However, one limitation of 4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide is its relatively low potency, which can make it difficult to achieve complete inhibition of RNA polymerase I transcription.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide. One area of interest is the development of more potent analogs of 4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide that could be used in cancer treatment. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to 4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide treatment. Finally, there is interest in studying the role of 4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide in other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The process involves the use of various reagents and solvents, and the final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This leads to a reduction in ribosome biogenesis and protein synthesis, which can ultimately lead to cell death.
Eigenschaften
IUPAC Name |
4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-17-16(20)13-7-9-14(10-8-13)18-15(19)11-12-5-3-2-4-6-12/h12-14H,2-11H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNOYLARSIVKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-butyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531664.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531669.png)
![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2-propoxyacetamide](/img/structure/B7531691.png)
![N-[[4-(dimethylcarbamoyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531697.png)
![N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B7531706.png)
![N-[1-[2-(3,3-dimethylmorpholin-4-yl)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7531711.png)
![4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B7531719.png)
![N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531730.png)
![(4-Chlorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7531740.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide](/img/structure/B7531741.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B7531760.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531763.png)
